molecular formula C12H12N4OS B2671465 N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1706415-06-6

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2671465
CAS No.: 1706415-06-6
M. Wt: 260.32
InChI Key: JHAQRLHSAWPBBJ-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiophene ring and a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the condensation of thiophene derivatives with pyrrolopyrimidine intermediates. Common synthetic routes include:

    Condensation Reactions: Utilizing thiophene-2-carboxaldehyde and pyrrolopyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts like palladium or copper.

    Amidation Reactions: Forming the carboxamide group through amidation of carboxylic acid derivatives with amines.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound, which can exhibit varied biological and chemical properties.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxaldehyde.

    Pyrrolopyrimidine Derivatives: Compounds such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyrimidine.

Uniqueness

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its combined structural features of thiophene and pyrrolopyrimidine, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(14-5-10-2-1-3-18-10)16-6-9-4-13-8-15-11(9)7-16/h1-4,8H,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQRLHSAWPBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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